Cdk12-IN-E9 is a compound that targets Cyclin-dependent kinase 12, a serine/threonine protein kinase involved in the regulation of transcription and DNA damage response. The inhibition of Cdk12 has gained attention in cancer research due to its role in modulating RNA polymerase II activity and influencing gene expression related to DNA repair mechanisms. Cdk12-IN-E9 specifically acts as an inhibitor, impacting the transcriptional regulation of genes associated with cancer progression.
Cdk12-IN-E9 was identified through high-throughput screening of compounds aimed at inhibiting Cdk12. Its development is part of a broader effort to explore selective inhibitors for therapeutic applications in oncology, particularly for tumors exhibiting dysregulation of Cdk12.
Cdk12-IN-E9 is classified as a small molecule inhibitor. It falls under the category of kinase inhibitors, specifically targeting the Cdc2-related protein kinase domain of Cdk12, which is crucial for its function in transcriptional regulation and DNA damage response.
The synthesis of Cdk12-IN-E9 involves several key steps that can be categorized into:
The synthesis typically employs a multi-step approach, beginning with commercially available precursors. Key reactions may include:
Cdk12-IN-E9 possesses a complex molecular structure characterized by several functional groups that enhance its binding affinity to Cdk12. The structure includes:
The molecular formula and weight, along with specific structural data such as bond lengths and angles, are critical for understanding how Cdk12-IN-E9 interacts with its target. Crystallographic studies may provide detailed insights into the binding conformation within the Cdk12 active site.
Cdk12-IN-E9 primarily engages in competitive inhibition at the ATP-binding site of Cdk12. This interaction prevents the phosphorylation of substrates involved in transcriptional regulation.
The mechanism by which Cdk12-IN-E9 exerts its effects involves several steps:
Experimental data show that inhibition by Cdk12-IN-E9 results in reduced expression of long genes associated with DNA repair, contributing to increased sensitivity to DNA-damaging agents in cancer cells.
Cdk12-IN-E9 is expected to have moderate solubility in organic solvents and variable solubility in aqueous solutions, depending on its functional groups. Its melting point and boiling point would be determined through standard thermal analysis methods.
Cdk12-IN-E9 has significant potential applications in cancer therapy:
Cyclin-Dependent Kinase 12 is an evolutionarily conserved serine/threonine kinase that partners with Cyclin K to form a transcription-regulating complex. This complex phosphorylates the C-terminal domain of RNA polymerase II at serine 2 residues (Ser2-P), a modification essential for productive transcriptional elongation and RNA processing [1] [7]. Unlike other transcriptional kinases, Cyclin-Dependent Kinase 12 exhibits gene-specific selectivity, particularly regulating long genes (>45 kb) with high exon density. These genes are enriched in DNA damage response pathways, including BRCA1, ATR, FANCI, and FANCD2 [1] [9]. Mechanistically, Cyclin-Dependent Kinase 12 prevents premature cleavage and polyadenylation at intronic sites—a vulnerability of DNA damage response genes due to their length and high density of cryptic polyadenylation signals [9]. Loss of Cyclin-Dependent Kinase 12 function destabilizes messenger RNA transcripts of DNA damage response genes, leading to genomic instability, spontaneous DNA damage accumulation (γH2AX foci), and hypersensitivity to DNA-damaging agents like camptothecin [1] [4].
Table 1: DNA Damage Response Genes Regulated by Cyclin-Dependent Kinase 12
Gene Symbol | Biological Function | Impact of CDK12 Loss |
---|---|---|
BRCA1 | Homologous recombination repair | Reduced expression; HR deficiency |
ATR | Replication stress response | Increased replication fork collapse |
FANCD2 | Interstrand crosslink repair | Sensitivity to crosslinking agents |
RAD51 | DNA double-strand break repair | Impaired repair fidelity |
MDC1 | DNA damage checkpoint signaling | Defective damage signaling |
Cyclin-Dependent Kinase 12 is located on chromosome 17q12, a genomic region frequently co-amplified with Human Epidermal Growth Factor Receptor 2 in breast, gastric, and ovarian cancers [2] [8]. This co-amplification occurs in >90% of Human Epidermal Growth Factor Receptor 2-positive breast cancers, leading to Cyclin-Dependent Kinase 12 protein overexpression that correlates with aggressive phenotypes and poor prognosis [2] [5]. Functionally, Cyclin-Dependent Kinase 12 amplification enhances oncogenic signaling through multiple pathways:
Table 2: Cyclin-Dependent Kinase 12 Overexpression in Cancer Types
Cancer Type | Amplification Frequency | Associated Driver Alterations |
---|---|---|
HER2+ Breast Cancer | 60-90% | HER2 amplification |
Gastric Adenocarcinoma | 15-30% | HER2 amplification |
Ovarian Carcinoma | 5-18% | BRCA mutations |
Prostate Adenocarcinoma | 5-7% | ETS fusions, PTEN loss |
Colorectal Adenocarcinoma | 10-15% | KRAS mutations, WNT activation |
Colorectal cancer exhibits distinct vulnerabilities to Cyclin-Dependent Kinase 12 inhibition due to its molecular landscape:
Table 3: Preclinical Efficacy of Cyclin-Dependent Kinase 12 Inhibitors in Solid Tumors
Tumor Type | Model System | CDK12 Inhibitor | Key Outcomes |
---|---|---|---|
Colorectal Cancer | Patient-derived xenografts | CDK12-IN-E9 | Tumor regression; reduced MYC protein levels |
Neuroblastoma | THZ531-resistant cells | CDK12-IN-E9 | IC50 8–40 nM; suppressed RNA polymerase II phosphorylation |
Ewing Sarcoma | Cell line models | THZ531 | Downregulation of DNA damage response genes; radiosensitization |
Triple-Negative Breast Cancer | Mouse xenografts | Dinaciclib + PARPi | Synergistic growth inhibition; increased γH2AX |
The covalent mechanism of Cyclin-Dependent Kinase 12 inhibitors (e.g., CDK12-IN-E9) provides sustained target engagement, overcoming the pharmacokinetic limitations of reversible inhibitors. This irreversible binding to cysteine 1039 in Cyclin-Dependent Kinase 12’s kinase domain selectively disrupts Cyclin-Dependent Kinase 12/Cyclin K complexes while sparing Cyclin-Dependent Kinase 9-mediated transcription, minimizing off-target toxicity [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: